Ethyl 3-(dimethylamino)-2-formylacrylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-4-12-8(11)7(6-10)5-9(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSIQAALZBOBQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694874 | |
| Record name | Ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92385-43-8 | |
| Record name | Ethyl 3-(dimethylamino)-2-formylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Ethyl 3 Dimethylamino 2 Formylacrylate
Classical Preparation Routes
Classical synthesis provides foundational methods for the formation of complex organic molecules. For Ethyl 3-(dimethylamino)-2-formylacrylate, a key traditional approach involves the use of a Vilsmeier reagent.
Vilsmeier Reagent-Mediated Synthesis from Potassium Ethyl Malonate
The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich substrates, such as activated aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction employs a Vilsmeier reagent, typically a halomethyleniminium salt, which is generated in situ from an amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com This electrophilic reagent is then attacked by a nucleophilic substrate.
While the Vilsmeier-Haack reaction is most commonly associated with aromatic compounds, it can also react with other nucleophiles, including activated methyl and methylene (B1212753) groups. semanticscholar.org Potassium ethyl malonate, derived from the deprotonation of diethyl malonate, possesses a highly nucleophilic α-carbon (an active methylene group), making it a plausible substrate for this reaction. wikipedia.orglibretexts.org
The proposed mechanism for this synthesis would involve the following steps:
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
Nucleophilic Attack: The enolate of potassium ethyl malonate, a potent nucleophile, attacks the electrophilic carbon of the Vilsmeier reagent.
Intermediate Formation and Elimination: This addition leads to a tetrahedral intermediate which subsequently eliminates the leaving group to form a more stable enamine structure.
Hydrolysis: Upon aqueous workup, the intermediate is hydrolyzed to yield the final product, this compound.
Although this pathway is chemically plausible based on the known reactivity of Vilsmeier reagents and active methylene compounds, specific literature detailing this exact transformation is not prominently available, suggesting that more modern methods are often preferred. semanticscholar.orgnih.gov
Advanced and Optimized Synthesis Approaches
Modern synthetic chemistry emphasizes efficiency, yield, and sustainability. Advanced methods for preparing this compound include optimized one-pot procedures that align with the principles of green chemistry.
One-Pot Carbonylation Strategies
One-pot synthesis, where multiple reaction steps are carried out in a single reactor without isolating intermediates, has emerged as a highly efficient strategy. A notable one-pot approach for this compound involves the reaction of ethyl acetate (B1210297), dimethylamine (B145610), and carbon monoxide. This method streamlines the production process, significantly reducing labor and resource requirements. This process can achieve a total yield of over 95% with a purity exceeding 99.8%, making it suitable for large-scale industrial production.
The success of the one-pot carbonylation hinges on a dual catalyst system and precisely controlled reaction conditions. The synthesis operates under the combined effect of a "Catalyst A" and a "Catalyst B".
Catalyst A is typically a strong base such as sodium ethoxide, sodium tert-butoxide, or sodium hydride.
Catalyst B can be one or more compounds from the group of diethyl carbonate, ethyl formate (B1220265), DMF, or triethyl orthoformate.
The reaction is conducted in an organic solvent within an autoclave to manage the gaseous reactants. The key parameters are carefully controlled to maximize yield and purity.
Table 1: Reaction Parameters for One-Pot Carbonylation
| Parameter | Value Range |
|---|---|
| Temperature | 30 - 70 °C |
| Pressure | 10 - 60 bar |
This data is compiled from representative synthesis examples.
An illustrative example involves reacting ethyl acetate, sodium ethoxide, and ethyl formate with a solution of dimethylamine in an organic solvent like ethanol (B145695) or tetrahydrofuran. Carbon monoxide is introduced, and the reaction is maintained at a controlled temperature and pressure, for instance, 40-50°C and 20-30 bar, for approximately 2.5 to 3 hours.
This optimized one-pot process demonstrates significant improvements in both yield and purity compared to traditional routes. The direct conversion of readily available starting materials into the final product minimizes material loss that can occur during the isolation and purification of intermediates.
Table 2: Comparative Yield and Purity Data
| Method | Reported Yield | Reported Purity (HPLC) |
|---|
| One-Pot Carbonylation | > 95% | > 99.8% |
Data reflects optimized conditions as described in patent literature.
The high efficiency is attributed to the synergistic action of the catalyst systems and the enclosed, controlled environment of the reactor, which drives the reaction to completion. The resulting product can be readily purified by methods such as vacuum distillation to achieve very high purity levels.
Green Chemistry Principles in Synthetic Design
The one-pot carbonylation strategy for synthesizing this compound strongly aligns with several core principles of green chemistry. nih.govresearchgate.net This approach is inherently more sustainable and environmentally friendly than multi-step classical syntheses.
Key green chemistry advantages include:
Pot, Atom, and Step Economy (PASE): The one-pot nature of the reaction embodies the principle of step economy by consolidating multiple transformations into a single operation. researchgate.net This reduces the need for intermediate separation and purification steps, which in turn minimizes the use of solvents and energy. By incorporating most of the atoms from the reactants (ethyl acetate, dimethylamine, carbon monoxide) into the final product, the process also exhibits high atom economy.
Waste Reduction: Eliminating intermediate workup and purification steps significantly reduces the generation of chemical waste, including spent solvents and purification media. researchgate.net
Energy Efficiency: The reaction conditions, while requiring pressure, are conducted at relatively moderate temperatures (30-70 °C), which is more energy-efficient than processes requiring high-temperature reflux over extended periods.
By designing a synthetic route that is simple, efficient, and minimizes waste, the one-pot carbonylation of ethyl acetate stands as a prime example of the application of green chemistry principles in the production of fine chemical intermediates. nih.gov
Reactivity and Mechanistic Investigations of Ethyl 3 Dimethylamino 2 Formylacrylate
Fundamental Electrophilic Properties and Reactive Centers
The reactivity of ethyl 3-(dimethylamino)-2-formylacrylate is largely governed by the electronic interplay between its constituent functional groups. The presence of the electron-donating dimethylamino group in conjugation with the electron-withdrawing ester and formyl groups creates a polarized molecule with distinct electrophilic centers.
Computational studies and empirical observations from various reactions indicate that the formyl group is generally the most reactive site for initial nucleophilic attack due to its higher partial positive charge and steric accessibility compared to the ester carbonyl. The β-carbon is also susceptible to conjugate addition by soft nucleophiles, a characteristic reactivity pattern for α,β-unsaturated carbonyl compounds.
Key Reactive Centers of this compound
| Reactive Center | Type of Attack | Influencing Factors |
| Formyl Carbon | Nucleophilic Acyl Addition | High electrophilicity, steric accessibility |
| Ester Carbonyl Carbon | Nucleophilic Acyl Substitution | Less reactive than the formyl group |
| β-Carbon (Acrylate) | Conjugate (Michael) Addition | Susceptible to attack by soft nucleophiles |
Involvement in Nucleophilic Addition and Condensation Reactions
Owing to its pronounced electrophilic character, this compound readily participates in a variety of nucleophilic addition and condensation reactions. These reactions are fundamental to its application in heterocyclic synthesis, where it serves as a three-carbon building block.
A prominent example of its utility is in the synthesis of pyrimidine (B1678525) derivatives. In these reactions, dinucleophilic reagents, such as amidines or guanidines, react with the dicarbonyl-like nature of the molecule. The reaction typically proceeds via a sequential nucleophilic addition to the formyl group, followed by an intramolecular condensation and elimination of dimethylamine (B145610) and water to form the pyrimidine ring. For instance, the reaction with S-methylisothiourea leads to the formation of a 2-(methylthio)pyrimidine (B2922345) derivative, a key intermediate in the synthesis of various biologically active molecules. libretexts.org
The general mechanism involves an initial attack of a nucleophile on the formyl group, which is the more electrophilic carbonyl center. This is often followed by a cyclization step involving the second nucleophilic site of the reagent and the other electrophilic center of the acrylate, leading to the formation of a stable heterocyclic ring system. The dimethylamino group serves as an excellent leaving group in the final aromatization step.
Tautomeric Forms and their Synthetic Equivalence
While this compound is typically represented in its enamine-dicarbonyl form, it is important to consider its potential tautomers, which can influence its reactivity. The presence of an α-proton and the conjugated system allows for the existence of other tautomeric forms, such as an enol or an iminium species, although the enamine form is generally the most stable.
From a synthetic standpoint, this compound can be regarded as a synthetic equivalent of ethyl 2-formyl-3-oxopropanoate. This equivalence is particularly evident in reactions where the dimethylamino group is ultimately eliminated. This concept allows synthetic chemists to utilize the more stable and easily accessible enamine derivative as a surrogate for the less stable β-dicarbonyl compound. The enamine's stability is attributed to the delocalization of the nitrogen lone pair into the conjugated system.
The tautomeric equilibrium, even if minor, can play a role in the reaction mechanism. For instance, protonation of the enamine nitrogen can generate an iminium ion, which can enhance the electrophilicity of the β-carbon, facilitating conjugate additions. Similarly, enolization can provide an alternative pathway for certain reactions. The understanding of these tautomeric relationships is crucial for predicting and controlling the outcome of synthetic transformations involving this versatile reagent.
Applications in the Construction of Heterocyclic Systems
Pyrimidine (B1678525) Ring Annulation Strategies
The construction of the pyrimidine ring using ethyl 3-(dimethylamino)-2-formylacrylate as a key building block is a significant area of study in synthetic organic chemistry. The presence of both electrophilic (formyl and acrylate carbonyl groups) and nucleophilic (following the elimination of dimethylamine) centers allows for facile reactions with a variety of binucleophiles to form the six-membered pyrimidine ring.
The reaction of this compound with NCN binucleophiles such as amidines, guanidines, and isothiourea represents a classical and efficient method for pyrimidine synthesis. In this type of reaction, the NCN binucleophile acts as a dinucleophile, attacking the electrophilic centers of the acrylate derivative.
The general mechanism involves an initial nucleophilic attack by one of the nitrogen atoms of the binucleophile on the formyl carbon, followed by a cyclization step where the second nitrogen atom attacks the β-carbon of the acrylate system, leading to the elimination of the dimethylamino group. Subsequent aromatization results in the formation of the stable pyrimidine ring. The specific substituents on the resulting pyrimidine ring are determined by the nature of the NCN binucleophile used.
| NCN Binucleophile | Resulting Pyrimidine Substituent at C2 |
| Amidine (R-C(=NH)NH2) | R-group |
| Guanidine (HN=C(NH2)2) | Amino group (-NH2) |
| Isothiourea (HN=C(SR)NH2) | Thioalkyl group (-SR) |
This table illustrates the resulting substituent at the 2-position of the pyrimidine ring based on the NCN binucleophile used in the reaction with this compound.
Detailed research findings on these specific reactions are limited in publicly available literature, indicating a potential area for further investigation in synthetic methodology.
A significant application of this compound is in the direct synthesis of pyrimidine-5-carboxylates. The ethyl ester group present in the starting material is retained in the final pyrimidine product at the 5-position. This synthetic route is highly valuable as pyrimidine-5-carboxylates are important intermediates in the preparation of a wide range of biologically active compounds.
The reaction proceeds via the previously described cyclocondensation with NCN binucleophiles. The resulting general structure is a 2,4-disubstituted pyrimidine-5-carboxylate, where the substituent at the 2-position is derived from the binucleophile and the substituent at the 4-position can be varied depending on the specific reaction conditions and any additional reagents used.
| Reactants | Product |
| This compound + Guanidine | Ethyl 2-amino-pyrimidine-5-carboxylate |
| This compound + Acetamidine | Ethyl 2-methyl-pyrimidine-5-carboxylate |
This table provides examples of pyrimidine-5-carboxylates synthesized from this compound.
While the synthetic strategy is well-established in principle, specific and detailed research focusing solely on this compound as the substrate is not extensively documented.
The versatility of the pyrimidine ring allows for the synthesis of a diverse array of functionalized derivatives. By choosing appropriately substituted NCN binucleophiles, a wide range of functionalities can be introduced at the 2-position of the pyrimidine ring. Furthermore, the ester group at the 5-position can be subjected to various chemical transformations, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction, to yield further functionalized pyrimidine derivatives.
These functionalized pyrimidines are of significant interest in medicinal chemistry and materials science due to their potential biological activities and photophysical properties. However, dedicated studies detailing the synthesis and exploration of a library of functionalized pyrimidine derivatives originating specifically from this compound are not readily found in the current body of scientific literature. This highlights a gap in the exploration of the full synthetic potential of this particular starting material.
Spectroscopic Analysis in Academic Research
Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy
No published ¹H or ¹³C NMR data could be located for Ethyl 3-(dimethylamino)-2-formylacrylate.
Confirmation of Molecular Integrity by Mass Spectrometry
No mass spectrometry data, detailing the molecular ion peak or fragmentation patterns for this compound, is currently available in the literature.
Functional Group Identification through Infrared (IR) Spectroscopy
Specific infrared absorption data for this compound has not been reported in publicly accessible sources.
Q & A
Q. What are the most effective synthetic routes for Ethyl 3-(dimethylamino)-2-formylacrylate, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions using enamine intermediates. For example, diethyl acetone-1,3-dicarboxylate reacts with nitriles (e.g., malononitrile) to form cyano-substituted intermediates, which are further treated with dimethylamino reagents like N,N-dimethylformamide dimethyl acetal (DMFDMA) to introduce the dimethylamino group. Optimization involves adjusting molar ratios (e.g., 1:1.2 substrate:DMFDMA), solvent polarity (e.g., toluene or DMF), and temperature (80–100°C) to maximize yield .
- Key Parameters :
- Reaction time: 6–12 hours.
- Catalyst: Acidic or basic conditions (e.g., p-toluenesulfonic acid for cyclization).
- Monitoring: TLC or HPLC to track intermediate formation.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The dimethylamino group (-N(CH₃)₂) appears as a singlet at δ ~2.8–3.2 ppm. The formyl proton (CHO) resonates at δ ~9.5–10.0 ppm, while the acrylate ester (COOEt) shows peaks at δ ~4.1–4.3 ppm (quartet) and δ ~1.2–1.4 ppm (triplet) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and formyl groups) and ~1650 cm⁻¹ (C=C stretch).
- MS : Molecular ion peak at m/z ≈ 183 (C₈H₁₃NO₃⁺) with fragmentation patterns confirming the acrylate backbone .
Q. What mechanistic insights explain the reactivity of the dimethylamino group in nucleophilic or electrophilic reactions?
- Methodology : The dimethylamino group acts as an electron-donating substituent, stabilizing intermediates via resonance. In nucleophilic substitutions (e.g., with amines or hydrazines), the lone pair on the nitrogen facilitates attack at the β-carbon of the acrylate. Kinetic studies using deuterated solvents (DMSO-d₆) and Hammett plots can elucidate electronic effects .
Advanced Research Questions
Q. How can this compound serve as a precursor for synthesizing heterocyclic compounds (e.g., quinolines or naphthyridines)?
- Methodology : Cyclization reactions under acidic or basic conditions yield heterocycles. For example:
- Quinoline synthesis : React with aniline derivatives in the presence of POCl₃ (Vilsmeier-Haack conditions) to form 2-chloro-3-formylquinolines. Yields improve with microwave-assisted heating (120°C, 30 minutes) .
- Naphthyridines : Condensation with aminopyrazoles or hydrazines followed by thermal cyclization (reflux in ethanol, 12 hours) produces fused rings. Substituent effects on regioselectivity can be studied via DFT calculations .
Q. What strategies resolve contradictions in reported yields or selectivity for reactions involving this compound?
- Methodology :
- Data Analysis : Compare literature datasets (e.g., solvent polarity, temperature gradients) to identify outliers. For example, DMF may suppress side reactions compared to THF due to better stabilization of intermediates.
- Experimental Replication : Reproduce low-yield conditions with controlled variables (e.g., moisture levels, inert atmosphere).
- Advanced Characterization : Use X-ray crystallography to confirm stereochemical outcomes conflicting with NMR data .
Q. How can computational chemistry (e.g., DFT, molecular docking) predict the reactivity of this compound in drug discovery?
- Methodology :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. For instance, the formyl group’s LUMO energy (~-1.5 eV) indicates susceptibility to nucleophilic addition.
- Docking Studies : Model interactions with biological targets (e.g., kinase enzymes) using software like AutoDock Vina. Adjust substituents (e.g., replacing ethyl with methyl esters) to optimize binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
